2,4-Dihydroxybenzophenone

説明

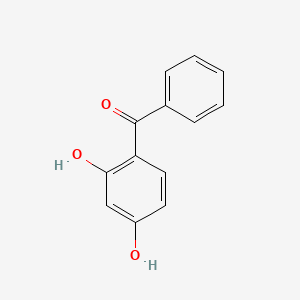

Structure

3D Structure

特性

IUPAC Name |

(2,4-dihydroxyphenyl)-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O3/c14-10-6-7-11(12(15)8-10)13(16)9-4-2-1-3-5-9/h1-8,14-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXDDPOHVAMWLBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8022406 | |

| Record name | 2,4-Dihydroxybenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Light-yellow solid; [HSDB] Yellow powder; [MSDSonline] | |

| Record name | Methanone, (2,4-dihydroxyphenyl)phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4-Dihydroxybenzophenone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3008 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

BP: 194 °C at 1 mm Hg | |

| Record name | 2,4-Dihydroxybenzophenone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5617 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Practically insoluble in cold water, Insoluble in water, Easily soluble in alcohol, ether, glacial acetic acid; scarcely soluble in cold benzene, Soluble in ethanol, methanol, methyl ethyl ketone, and ethyl acetate | |

| Record name | 2,4-Dihydroxybenzophenone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5617 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

Density: 5.8 lb/gallon at 20 °C | |

| Record name | 2,4-Dihydroxybenzophenone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5617 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Needles from hot water, Light-yellow, crystalline solid | |

CAS No. |

131-56-6 | |

| Record name | 2,4-Dihydroxybenzophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=131-56-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dihydroxybenzophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000131566 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-DIHYDROXYBENZOPHENONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38555 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-DIHYDROXYBENZOPHENONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5358 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methanone, (2,4-dihydroxyphenyl)phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4-Dihydroxybenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dihydroxybenzophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.574 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZORESORCINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LJ54R4Z029 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,4-Dihydroxybenzophenone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5617 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

144 °C | |

| Record name | 2,4-Dihydroxybenzophenone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5617 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,4-Dihydroxybenzophenone: Properties, Structure, and Applications

Introduction

2,4-Dihydroxybenzophenone, also known as benzophenone-1, is a versatile organic compound highly valued for its exceptional ultraviolet (UV) absorbing properties.[1][2] This technical guide provides a comprehensive overview of its chemical properties, molecular structure, synthesis, and diverse applications, with a particular focus on its role as a photostabilizer in various industrial and research settings. As a key ingredient in sunscreens, plastics, and coatings, this compound plays a crucial role in preventing photodegradation, thereby extending the lifespan and maintaining the integrity of materials exposed to sunlight.[1][2][3] This document is intended for researchers, scientists, and professionals in drug development and material science who seek a detailed understanding of this important compound.

Chemical Structure and Physicochemical Properties

This compound belongs to the class of benzophenones, characterized by a diaryl ketone framework.[2] Its structure consists of a benzoyl group attached to a resorcinol (1,3-dihydroxybenzene) moiety. The presence of two hydroxyl groups on one of the phenyl rings is fundamental to its chemical reactivity and its efficacy as a UV absorber.[4]

The IUPAC name for this compound is (2,4-dihydroxyphenyl)(phenyl)methanone.[5]

Molecular Structure Visualization

The molecular structure of this compound is depicted below, illustrating the arrangement of the phenyl rings, the central carbonyl group, and the ortho and para hydroxyl groups.

Caption: Molecular structure of this compound.

Physicochemical Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference. This data is critical for its application in various formulations and materials.

| Property | Value | Source(s) |

| CAS Number | 131-56-6 | [1][2][5][6][7][8][9][10] |

| Molecular Formula | C₁₃H₁₀O₃ | [1][2][4][7][8] |

| Molecular Weight | 214.22 g/mol | [1][4][5][6][7][10][11] |

| Appearance | White to light yellow crystalline powder | [1][2][4] |

| Melting Point | 142-147 °C | [1][6][8] |

| Boiling Point | 194 °C at 1 mmHg | [6][8] |

| Solubility | Insoluble in water; soluble in ethanol, methanol, acetone, ether, and ethyl acetate. | [2][6][8] |

| Purity | ≥ 99% (HPLC) | [1] |

Mechanism of Action as a UV Absorber

The primary function of this compound is to protect materials from the damaging effects of ultraviolet radiation.[3] Its efficacy stems from its ability to absorb UV energy and dissipate it as harmless thermal energy. This process involves an intramolecular hydrogen bond between the hydroxyl group at the 2-position and the carbonyl group.

Upon absorption of UV radiation, the molecule undergoes a reversible tautomerization. The energy is absorbed, causing the proton of the hydroxyl group to transfer to the carbonyl oxygen, forming an unstable keto-enol tautomer. This excited state rapidly relaxes back to the ground state, releasing the absorbed energy as heat and regenerating the original, stable phenolic form. This cyclic process allows the molecule to absorb UV radiation repeatedly without undergoing permanent chemical change.[12]

UV Absorption Mechanism Workflow

The following diagram illustrates the key steps in the photoprotective mechanism of this compound.

Caption: Photoprotective mechanism of this compound.

Synthesis of this compound

Historically, this compound has been synthesized through the Friedel-Crafts acylation of resorcinol with benzoyl chloride or benzoic acid, using catalysts like aluminum chloride (AlCl₃) or zinc chloride (ZnCl₂).[13][14] However, these methods often result in low yields and generate significant waste.[13]

More contemporary and efficient methods have been developed. One such improved process involves the reaction of resorcinol with a benzotrihalide (e.g., benzotrichloride) in an aqueous solution of N-methylpyrrolidone, followed by vacuum distillation for purification. This approach offers higher yields and a more environmentally friendly profile.[13][14] Another green synthesis approach utilizes benzoic anhydride as the acylation reagent with a novel, recoverable catalyst.[15]

General Synthesis Protocol via Friedel-Crafts Acylation

Below is a generalized, step-by-step methodology for the synthesis of this compound via the traditional Friedel-Crafts acylation.

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add resorcinol and a suitable solvent (e.g., nitrobenzene).

-

Catalyst Addition: Cool the mixture in an ice bath and slowly add anhydrous aluminum chloride in portions while stirring.

-

Acylation: Add benzoyl chloride dropwise to the reaction mixture, maintaining a low temperature.

-

Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and then heat it on a water bath for several hours until the evolution of hydrogen chloride gas ceases.

-

Hydrolysis: Cool the reaction mixture and pour it onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Product Isolation: The crude product will precipitate. Isolate it by filtration and wash thoroughly with cold water.

-

Purification: Recrystallize the crude product from a suitable solvent, such as ethanol or hot water, to obtain pure this compound.[16]

Synthesis Workflow Diagram

The following diagram outlines the general workflow for the synthesis of this compound.

Caption: General workflow for the synthesis of this compound.

Applications in Research and Industry

The exceptional UV-absorbing properties of this compound make it a valuable component in a wide range of applications.

-

Sunscreens and Cosmetics: It is widely used as a broad-spectrum UV filter in sunscreens and other personal care products to protect the skin from harmful UVA and UVB radiation, thereby helping to prevent sunburn and premature aging.[1][2]

-

Polymers and Plastics: As a photostabilizer, it is incorporated into various polymers such as polyvinyl chloride (PVC), polystyrene, and polyethylene to prevent degradation, discoloration, and loss of mechanical properties upon exposure to sunlight.[1][2][16][17]

-

Coatings and Paints: In paints, varnishes, and other coatings, it helps to maintain color fastness and prevent the binder from breaking down due to UV exposure, thus extending the life of the coating.[1][2][16]

-

Drug Development: The benzophenone scaffold is of interest in medicinal chemistry.[18] this compound and its derivatives have been investigated for various biological activities, including anti-inflammatory properties.[19][20]

-

Analytical Chemistry: It can be used as a reagent in certain analytical methods, including the detection of metal ions.[1]

-

Synthetic Intermediate: It serves as a starting material for the synthesis of other, more complex UV absorbers and functional molecules.[16][17][21]

Safety and Toxicological Profile

While this compound is effective as a UV absorber, its safety profile is a subject of ongoing research. It is considered a mild skin and eye irritant.[16][22][23] Some studies have raised concerns about its potential as an endocrine disruptor, with evidence of estrogenic activity in vitro.[5][16] As such, its use in consumer products is regulated in various regions. It is crucial to handle this chemical with appropriate personal protective equipment in a well-ventilated area and to consult the latest safety data sheets (SDS) for detailed handling and disposal information.[22][24]

Conclusion

This compound is a compound of significant industrial and scientific importance. Its well-characterized chemical structure and photoprotective mechanism make it an indispensable tool for protecting materials and human skin from the deleterious effects of UV radiation. While its synthesis has evolved towards more efficient and sustainable methods, ongoing research continues to explore its full range of applications and to ensure its safe use. This guide has provided a detailed technical overview to support researchers and professionals in leveraging the unique properties of this versatile molecule.

References

- 1. chemimpex.com [chemimpex.com]

- 2. CAS 131-56-6: this compound | CymitQuimica [cymitquimica.com]

- 3. nbinno.com [nbinno.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. This compound | C13H10O3 | CID 8572 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. scbt.com [scbt.com]

- 8. This compound, 99% | Fisher Scientific [fishersci.ca]

- 9. This compound CAS 131-56-6 | 818652 [merckmillipore.com]

- 10. 2,4-二羟二苯甲酮 99% | Sigma-Aldrich [sigmaaldrich.com]

- 11. 2,4'-Dihydroxybenzophenone | C13H10O3 | CID 220295 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. How do UV absorbers work ? - Raytop Chemical [raytopoba.com]

- 13. 2,4-Dihydroxy Benzophenone Manufacturers In India - Sihauli Chemicals Private Limited [sihaulichemicals.com]

- 14. US4568429A - Process for the preparation of 2,4-dihydroxybenzophenones - Google Patents [patents.google.com]

- 15. CN107879910B - Green synthesis process of 2, 4-dihydroxy benzophenone - Google Patents [patents.google.com]

- 16. This compound CAS#: 131-56-6 [m.chemicalbook.com]

- 17. zhishangchem.com [zhishangchem.com]

- 18. benchchem.com [benchchem.com]

- 19. medchemexpress.com [medchemexpress.com]

- 20. 2,4′-Dihydroxybenzophenone: A Promising Anti-Inflammatory Agent Targeting Toll-like Receptor 4/Myeloid Differentiation Factor 2-Mediated Mitochondrial Reactive Oxygen Species Production during Lipopolysaccharide-Induced Systemic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. This compound | 131-56-6 [chemicalbook.com]

- 22. cdhfinechemical.com [cdhfinechemical.com]

- 23. cpachem.com [cpachem.com]

- 24. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Introduction: The Significance of 2,4-Dihydroxybenzophenone (UV-0)

An In-depth Technical Guide to the Synthesis of 2,4-Dihydroxybenzophenone from Resorcinol

This compound, also known by the trade name UV-0 or Benzophenone-1, is a cornerstone molecule in the field of photostabilization. As a high-efficacy ultraviolet (UV) light absorber, it is indispensable in protecting a vast array of polymeric materials, coatings, and cosmetic formulations from photodegradation.[1] Its molecular architecture, featuring a benzoyl group attached to a resorcinol moiety, allows for the efficient absorption of harmful UV-A and UV-B radiation and its dissipation as harmless thermal energy. Furthermore, this compound serves as a critical intermediate in the synthesis of other advanced UV absorbers, such as 2-hydroxy-4-n-octyloxybenzophenone (UV-531), thereby broadening its industrial footprint.[2]

This technical guide provides a comprehensive exploration of the principal synthetic pathways to this compound, originating from the versatile precursor, resorcinol. We will delve into the mechanistic underpinnings of each route, critically evaluate experimental parameters, and present detailed, field-proven protocols. The narrative is designed for researchers, chemists, and drug development professionals, emphasizing the causality behind synthetic choices and navigating the landscape from classical methods to modern, sustainable innovations.

Strategic Overview of Synthetic Pathways

The synthesis of this compound from resorcinol is primarily achieved through electrophilic acylation reactions. The electron-rich nature of the resorcinol ring makes it highly susceptible to attack by an acylating agent. The choice of agent and catalyst defines the specific synthetic route, each with its own set of advantages and challenges regarding yield, purity, cost, and environmental impact. The four predominant strategies are the Friedel-Crafts acylation, the Fries rearrangement, the Houben-Hoesch reaction, and direct reaction with benzotrichloride.

Part I: The Friedel-Crafts Acylation: The Workhorse Route

The Friedel-Crafts acylation is the most prevalent and industrially significant method for synthesizing this compound.[3] This reaction involves the electrophilic substitution of a hydrogen atom on the resorcinol ring with a benzoyl group, typically derived from benzoyl chloride or benzoic anhydride, and is mediated by a Lewis acid catalyst.

Reaction Mechanism: An Electrophilic Aromatic Substitution

The causality of the Friedel-Crafts acylation hinges on the generation of a potent electrophile, the acylium ion, which is then attacked by the nucleophilic resorcinol ring.

-

Activation of the Acylating Agent: The Lewis acid (e.g., AlCl₃) coordinates with the chlorine atom of benzoyl chloride. This polarization weakens the C-Cl bond, leading to the formation of a highly reactive acylium ion (C₆H₅CO⁺) complex.

-

Electrophilic Attack: The resorcinol molecule, being highly activated by its two hydroxyl groups, acts as a potent nucleophile. The π-electrons of the aromatic ring attack the electrophilic carbon of the acylium ion. This attack preferentially occurs at the positions ortho and para to the hydroxyl groups (positions 2, 4, and 6), which possess the highest electron density. The C-4 position is sterically more accessible than the C-2 position, leading to the desired 2,4-disubstituted product.

-

Rearomatization: The resulting intermediate, a resonance-stabilized carbocation (sigma complex), loses a proton to regenerate the stable aromatic ring, yielding the final this compound-catalyst complex.

-

Workup: The reaction is quenched with water or dilute acid to hydrolyze the complex, liberating the final product and precipitating the Lewis acid as its hydroxide.

Causality of Experimental Choices & Optimization

The success of the synthesis is critically dependent on the careful control of several parameters.

| Parameter | Choice & Rationale | Typical Values |

| Acylating Agent | Benzoyl Chloride: Most common due to high reactivity. Benzoic Anhydride/Acid: Greener alternatives but less reactive, often requiring harsher conditions or more efficient catalysts.[4][5] | N/A |

| Catalyst | Aluminum Chloride (AlCl₃): Highly effective but required in stoichiometric amounts due to complexation with both reactant and product hydroxyl groups. Generates significant waste.[3] Zinc Chloride (ZnCl₂): Milder Lewis acid, can sometimes be used in catalytic amounts, especially in melt reactions.[6] | 1.0 - 1.2 moles per mole of benzoyl chloride |

| Solvent | Solvent-free (Melt): An environmentally friendly option where molten resorcinol acts as the solvent. Leads to high reaction rates but can be challenging to control.[7] Organic Solvents: Historically, solvents like nitrobenzene were used but are now avoided due to toxicity. | N/A |

| Temperature | Must be carefully controlled. Too low, and the reaction is sluggish. Too high (>140-150°C), and byproduct formation (e.g., xanthenes, di-acylated products) increases, reducing yield and purity.[7] | 60 - 140°C |

| Molar Ratio | A slight excess of resorcinol is often used to ensure complete consumption of the more expensive benzoyl chloride and to minimize di-acylation. | Resorcinol:Benzoyl Chloride:AlCl₃ = 5:1:1.2 (Solvent-free example)[7] |

Detailed Experimental Protocol: Solvent-Free Friedel-Crafts Acylation

This protocol is adapted from a high-yield, solventless methodology.[7]

Safety Precaution: This reaction is exothermic and generates HCl gas. It must be performed in a well-ventilated fume hood. Anhydrous AlCl₃ is highly corrosive and reacts violently with water. Resorcinol and benzoyl chloride are irritants. Appropriate personal protective equipment (gloves, safety glasses, lab coat) is mandatory.

Materials & Equipment:

-

Three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and a gas outlet connected to an acid gas trap (e.g., a bubbler with NaOH solution).

-

Heating mantle with temperature controller.

-

Resorcinol (50 mmol)

-

Anhydrous Aluminum Chloride (15 mmol)

-

Benzoyl Chloride (10 mmol)

-

Cold, dilute Hydrochloric Acid (e.g., 2 M)

Procedure:

-

Melt Reactant: To the reaction flask, add resorcinol (50 mmol). Heat the flask in the heating mantle to 140°C until the resorcinol is completely molten.

-

Catalyst Addition: Begin stirring the molten resorcinol. Carefully and portion-wise, add anhydrous aluminum chloride (15 mmol). The mixture will become viscous and evolve some HCl gas. Continue stirring until the mixture is homogenous.

-

Acylating Agent Addition: Slowly add benzoyl chloride (10 mmol) to the reaction mixture. An exothermic reaction will occur, and the evolution of HCl gas will increase significantly. Maintain the temperature at 140°C.

-

Reaction: Continue stirring the molten mixture at 140°C for approximately 10 minutes. The mixture will gradually solidify.

-

Workup & Isolation: a. Turn off the heating and allow the flask to cool to room temperature. b. To the solid mass, very slowly and carefully add a cold, dilute solution of hydrochloric acid while stirring. This step is highly exothermic and hydrolyzes the aluminum complexes. c. Continue stirring until the solid product is a fine slurry. d. Isolate the crude solid product by vacuum filtration. e. Wash the filter cake thoroughly with cold water to remove any remaining salts and unreacted resorcinol.

-

Purification: The crude product can be purified by recrystallization from an ethanol/water mixture to yield pale yellow crystals of this compound.

Part II: The Fries Rearrangement: A Two-Step Alternative

The Fries rearrangement offers an alternative pathway that proceeds via an O-acylated intermediate, resorcinol monobenzoate.[8][9] This ester is then rearranged to the C-acylated hydroxyketone in the presence of an acid catalyst.

Reaction Mechanism

-

O-Acylation (Esterification): Resorcinol is first reacted with benzoyl chloride (often in the presence of a mild base like pyridine) to form resorcinol monobenzoate. This is a standard esterification reaction.

-

Rearrangement: The isolated resorcinol monobenzoate is heated with a Lewis acid (e.g., AlCl₃, TiCl₄) or a Brønsted acid. The catalyst coordinates to the carbonyl oxygen and the phenolic oxygen, facilitating the cleavage of the ester bond to generate an acylium ion. This ion can then re-attack the aromatic ring intramolecularly or intermolecularly, primarily at the ortho and para positions, followed by rearomatization to yield this compound.[5][9]

Advantages and Disadvantages

-

Advantages: This method can sometimes offer better regioselectivity and may proceed under milder conditions than a direct, high-temperature Friedel-Crafts reaction. It can be a cleaner reaction, as the initial esterification is typically high-yielding.

-

Disadvantages: It is a two-step process, which adds to the overall reaction time and complexity. The rearrangement step itself can still produce a mixture of isomers and requires a stoichiometric amount of catalyst.

Part III: Green and Alternative Synthetic Approaches

Driven by the principles of green chemistry, significant research has focused on developing more sustainable methods for synthesizing this compound.

Green Chemistry Innovations

The primary goals are to replace hazardous reagents and catalysts, eliminate solvents, and improve atom economy.

-

Heterogeneous Solid Acid Catalysts: To circumvent the problems associated with homogeneous Lewis acids like AlCl₃ (corrosivity, large waste streams), researchers have explored solid acid catalysts. Acid-treated montmorillonite clays and zeolites (like HZSM-5) have been shown to effectively catalyze the acylation of resorcinol with benzoic anhydride or benzoic acid.[4][5] These catalysts are non-corrosive, easily separated by filtration, and can often be regenerated and reused, drastically improving the environmental profile of the synthesis.[4]

-

Use of Benzoic Anhydride/Acid: Replacing highly reactive and corrosive benzoyl chloride with benzoic anhydride or benzoic acid is a key green strategy.[4][5] While less reactive, their use in conjunction with efficient solid acid catalysts can lead to high yields of the desired product with water being the only byproduct when using benzoic acid.

-

Phase Transfer Catalysis: When using less miscible reactants like resorcinol (water-soluble) and benzotrichloride (organic-soluble), phase transfer catalysts (PTCs) such as quaternary ammonium salts (e.g., octadecyltrimethylammonium bromide) can dramatically improve reaction rates and yields.[1][10] The PTC facilitates the transport of the resorcinolate anion into the organic phase, where it can react with benzotrichloride, achieving yields up to 95.7% with 99.4% purity.[10]

Detailed Experimental Protocol: Green Synthesis Using a Solid Acid Catalyst

This protocol is based on the use of a reusable zeolite catalyst with benzoic anhydride.[4]

Materials & Equipment:

-

Reaction flask with magnetic stirrer, condenser, and heating mantle.

-

Resorcinol (e.g., 1.76 g)

-

Benzoic Anhydride (e.g., 2.26 g)

-

Composite HZSM-5 zeolite catalyst (e.g., 0.16 g)

-

Ethanol

-

Acetone

Procedure:

-

Prepare Solutions: Prepare a saturated solution of resorcinol in ethanol at 60°C. Prepare a separate saturated solution of benzoic anhydride in ethanol at 60°C.

-

Reaction Setup: Add the HZSM-5 catalyst and the saturated resorcinol solution to the reaction flask. Begin stirring and heat to 70-80°C.

-

Addition: Slowly add the saturated benzoic anhydride solution dropwise to the flask.

-

Reaction: Maintain the reaction under reflux at 70-80°C for 3-4 hours.

-

Catalyst & Product Separation: a. Cool the reaction mixture to room temperature. A solid precipitate containing the product and catalyst will form. b. Filter the solid mixture. c. Dissolve the filtered solid in acetone. The product will dissolve while the zeolite catalyst will not. d. Filter the mixture to recover the solid catalyst, which can be washed, dried, and reused.

-

Product Isolation: a. Take the acetone filtrate and remove the acetone by rotary evaporation to obtain the crude product. b. Purify the crude product by recrystallization from an ethanol/water (e.g., 4:1) mixture to obtain the final product with purity >99%.[4]

Part IV: Purification and Analytical Characterization

Regardless of the synthetic route, the crude this compound requires purification to remove unreacted starting materials, catalysts, and side products. The final product's identity and purity must then be rigorously confirmed.

Purification Methodologies

-

Alkaline Wash and Acidification: A highly effective method for removing colored impurities involves dissolving the crude product in an aqueous alkaline solution (pH 8.5-9.0).[11] The impurities can often be filtered off. The desired product is then reprecipitated by acidifying the filtrate, followed by filtration, washing, and drying. Treatment with a reducing agent like sodium hydrosulfite in the alkaline solution can further decolorize the product.[11]

-

Recrystallization: This is the most common laboratory-scale purification technique. A mixed solvent system of ethanol and water is highly effective, yielding a product with high purity (>99%).[4]

Analytical Characterization

A combination of techniques is used to validate the final product against a reference standard.

| Technique | Purpose | Expected Results |

| Melting Point | Purity assessment | 144-146 °C |

| FTIR Spectroscopy | Functional group identification | Broad peak ~3180-3400 cm⁻¹ (hydroxyl, -OH), Strong peak ~1625 cm⁻¹ (carbonyl, C=O), Peaks ~1450-1600 cm⁻¹ (benzene ring skeletal vibrations).[1][12] |

| HPLC | Purity determination and quantification | A sharp, single peak at a specific retention time. A typical mobile phase is methanol-water (3:1) with 3% acetic acid, with UV detection at 290 nm.[13][14] |

| ¹H NMR | Structural elucidation | Signals corresponding to aromatic protons and hydroxyl protons, with characteristic chemical shifts and splitting patterns. |

| UV-Vis Spectroscopy | Confirmation of UV absorption properties | Maximum absorbance (λmax) around 290-325 nm, confirming its function as a UV absorber.[7][12] |

Conclusion and Future Outlook

The synthesis of this compound from resorcinol is a well-established and versatile process, with the Friedel-Crafts acylation remaining the dominant industrial method. However, its reliance on stoichiometric, corrosive Lewis acids and often harsh conditions presents significant environmental and handling challenges. The future of this compound synthesis is firmly rooted in the principles of green chemistry. The development and adoption of heterogeneous, recyclable solid acid catalysts, the use of safer acylating agents like benzoic acid, and the optimization of solvent-free processes are paving the way for more sustainable and economically viable manufacturing. These innovations not only reduce the environmental footprint but also often lead to simpler workup procedures and higher purity products, ensuring that this critical UV absorber can be produced responsibly for decades to come.

References

- 1. tsijournals.com [tsijournals.com]

- 2. tsijournals.com [tsijournals.com]

- 3. US3371119A - Process for the preparation of 2, 4-dihydroxybenzophenone - Google Patents [patents.google.com]

- 4. CN107879910B - Green synthesis process of 2, 4-dihydroxy benzophenone - Google Patents [patents.google.com]

- 5. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]

- 6. US5567850A - Method for making acyl substituted resorcinols - Google Patents [patents.google.com]

- 7. mdpi.com [mdpi.com]

- 8. kbfi.ee [kbfi.ee]

- 9. Fries Rearrangement [sigmaaldrich.com]

- 10. tsijournals.com [tsijournals.com]

- 11. US3830845A - Purification of 2,4-dihydroxy-benzophenone - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. [Determination of this compound in mouse brain by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Synthesis of 2,4-Dihydroxybenzophenone via Friedel-Crafts Acylation

Senior Application Scientist Publication | Chemical Synthesis Division

Abstract

2,4-Dihydroxybenzophenone, a critical ultraviolet (UV) absorber, is of paramount importance in the formulation of polymers, coatings, and cosmetic products to prevent photodegradation.[1][2] This technical guide provides an in-depth exploration of its synthesis through the Friedel-Crafts acylation of resorcinol. We dissect the underlying electrophilic aromatic substitution mechanism, detailing the pivotal role of the Lewis acid catalyst in generating the reactive acylium ion intermediate. A comprehensive, field-proven experimental protocol is presented, covering reaction setup, execution, work-up, and purification. Furthermore, this document addresses key process optimization parameters, potential side reactions such as the Fries rearrangement, and critical safety protocols required for handling the associated reagents. This guide is intended for researchers, chemists, and process development professionals seeking a robust and well-validated methodology for the laboratory-scale synthesis of this compound.

Introduction: The Significance of this compound

Benzophenone derivatives are a cornerstone of UV stabilization technology. Among them, this compound (also known as Benzophenone-1 or UV-0) is a foundational molecule, widely utilized for its ability to absorb UVA and UVB radiation, dissipating the energy as harmless heat. Its applications are extensive, ranging from protecting polyethylene, polystyrene, and epoxy resins to serving as an intermediate in the synthesis of more complex and specialized UV absorbers.[1][3]

While several synthetic routes exist—including those starting from benzotrichloride or benzonitrile—the Friedel-Crafts acylation of resorcinol with benzoyl chloride remains a classic and instructive method.[1][4][5] This approach, while historically challenged by catalyst consumption and yield limitations, offers a direct pathway to the target molecule and serves as an excellent case study in electrophilic aromatic substitution on highly activated phenolic substrates.[6][7]

The Friedel-Crafts Acylation: Core Principles and Mechanism

The Friedel-Crafts acylation, first reported by Charles Friedel and James Mason Crafts in 1877, is a fundamental carbon-carbon bond-forming reaction that introduces an acyl group onto an aromatic ring.[8][9] The reaction proceeds via electrophilic aromatic substitution, where the electrophile is a highly reactive acylium ion.[10][11]

Reaction Mechanism

The synthesis of this compound from resorcinol and benzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), follows a well-established multi-step mechanism.

Step 1: Generation of the Acylium Ion Electrophile The Lewis acid catalyst interacts with the acylating agent (benzoyl chloride). The aluminum atom in AlCl₃ accepts a lone pair of electrons from the chlorine atom of benzoyl chloride, forming a complex. This polarization weakens the C-Cl bond, leading to its cleavage and the formation of a resonance-stabilized acylium ion.[8][11][12]

Step 2: Electrophilic Attack on the Aromatic Ring Resorcinol (1,3-dihydroxybenzene) is a highly activated aromatic ring due to the strong electron-donating effects of its two hydroxyl groups. The nucleophilic π-system of the resorcinol attacks the electrophilic carbon of the acylium ion. This attack preferentially occurs at positions ortho or para to the hydroxyl groups (positions 2, 4, or 6). This step disrupts the aromaticity of the ring, forming a carbocation intermediate known as an arenium ion or sigma complex.[10]

Step 3: Rearomatization A weak base, typically the AlCl₄⁻ complex formed in the first step, abstracts a proton from the carbon atom that formed the new bond with the acyl group. This restores the aromaticity of the ring and regenerates the Lewis acid catalyst, yielding the final product complexed with the catalyst.[13]

Step 4: Liberation of the Product The product, an aryl ketone, is a moderate Lewis base and forms a stable complex with the strong Lewis acid catalyst.[9] This is a critical distinction from Friedel-Crafts alkylation; because of this complexation, a stoichiometric amount or more of the catalyst is required.[9][14] The final product, this compound, is liberated from this complex during an aqueous work-up step.[9]

Validated Experimental Protocol

This protocol details a laboratory-scale synthesis of this compound. All operations involving corrosive or volatile reagents must be performed within a certified fume hood with appropriate personal protective equipment (PPE).

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Molar Equiv. | Notes |

| Resorcinol | C₆H₆O₂ | 110.11 | 11.0 g | 1.0 | High purity, dry |

| Benzoyl Chloride | C₇H₅ClO | 140.57 | 14.1 g (11.8 mL) | 1.0 | Freshly distilled or new bottle |

| Aluminum Chloride | AlCl₃ | 133.34 | 15.0 g | 1.1 | Anhydrous , handle quickly |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 100 mL | - | Anhydrous solvent |

| Hydrochloric Acid (conc.) | HCl | 36.46 | ~25 mL | - | For work-up |

| Sodium Bicarbonate (sat.) | NaHCO₃ | 84.01 | ~50 mL | - | For washing |

| Brine (sat. NaCl) | NaCl | 58.44 | ~50 mL | - | For washing |

| Magnesium Sulfate | MgSO₄ | 120.37 | ~5 g | - | Anhydrous, for drying |

| Hexane / Ethanol | - | - | As needed | - | For recrystallization |

Step-by-Step Methodology

1. Reaction Setup:

-

Assemble a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser fitted with a drying tube (CaCl₂), and a pressure-equalizing dropping funnel.

-

Ensure all glassware is oven-dried and assembled while hot to prevent atmospheric moisture contamination.[10]

-

Charge the flask with anhydrous aluminum chloride (15.0 g) and anhydrous dichloromethane (50 mL) under an inert atmosphere (e.g., nitrogen or argon).

2. Formation of the Electrophile:

-

Cool the stirred AlCl₃ suspension to 0°C in an ice/water bath.

-

Dissolve benzoyl chloride (11.8 mL) in anhydrous dichloromethane (25 mL) and add this solution to the dropping funnel.

-

Add the benzoyl chloride solution dropwise to the AlCl₃ suspension over 15-20 minutes. The reaction is exothermic, so maintain the temperature at 0-5°C.[10]

3. Acylation Reaction:

-

In a separate beaker, dissolve resorcinol (11.0 g) in anhydrous dichloromethane (25 mL).

-

Add the resorcinol solution to the dropping funnel and add it dropwise to the reaction mixture over 30 minutes, keeping the temperature below 10°C.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

4. Reaction Work-up and Isolation:

-

Carefully and slowly pour the reaction mixture into a beaker containing approximately 100 g of crushed ice and 25 mL of concentrated HCl.[10][15] This step is highly exothermic and will release HCl gas.

-

Stir the mixture vigorously for 15 minutes to fully decompose the aluminum chloride complex.[15]

-

Transfer the mixture to a separatory funnel. Collect the organic (DCM) layer.

-

Extract the aqueous layer with an additional 20 mL of dichloromethane.[10]

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 25 mL) and brine (1 x 25 mL).[10]

5. Purification:

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.[10][15]

-

The crude product will be a solid. Purify this solid by recrystallization. A mixture of ethanol and water or hexane is often effective.[16] Dissolve the crude solid in a minimum amount of hot solvent and allow it to cool slowly to form crystals.

-

Collect the purified crystals by vacuum filtration and dry them in a vacuum oven.

Process Optimization and Key Considerations

Catalyst Choice and Stoichiometry

While AlCl₃ is the classic catalyst, other Lewis acids like ZnCl₂, FeCl₃, or TiCl₄ can also be used.[1][14] ZnCl₂ is milder and may offer better selectivity in some cases, though it is generally less reactive.[1][17] For highly activated substrates like resorcinol, catalytic amounts of milder Lewis acids or even Brønsted acids may be sufficient under certain conditions.[9] A slight stoichiometric excess of the catalyst (e.g., 1.1 equivalents) is recommended to account for any incidental moisture and to drive the reaction to completion.

Temperature Control and the Fries Rearrangement

Temperature is a critical parameter. The initial acylation can occur on one of the hydroxyl groups (O-acylation) to form an ester, resorcinol dibenzoate. This ester can then undergo a Lewis acid-catalyzed Fries rearrangement to the desired C-acylated product (hydroxy ketone).[18][19][20]

-

Low temperatures (0-25°C) generally favor direct C-acylation and para-substitution.

-

Higher temperatures can promote the Fries rearrangement, with the ortho-product often being favored under thermodynamic control.[18][20]

For the synthesis of this compound, maintaining low temperatures during reagent addition is crucial to control the exothermic reaction and minimize the formation of undesired isomers or byproducts.[10]

Potential Side Reactions

-

Diacylation: Due to the electron-withdrawing nature of the first acyl group, the product ketone is deactivated towards further electrophilic substitution, making polyacylation less likely than in Friedel-Crafts alkylation.[9][14]

-

Formation of Resorcinol-Benzein: In some processes, particularly those involving benzotrichloride, reddish-brown impurities like resorcinol-benzein can form, complicating purification.[6][7] The described protocol generally minimizes this.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed through standard analytical techniques.

| Property | Expected Value |

| Appearance | Pale yellow or white needles/powder[21] |

| Melting Point | 144-146 °C[3][21] |

| Infrared (IR) Spectroscopy | Key peaks: ~3180-3400 cm⁻¹ (broad, -OH stretch), ~1625 cm⁻¹ (C=O stretch), 1450-1600 cm⁻¹ (aromatic C=C stretch)[3] |

| ¹H NMR Spectroscopy | Signals corresponding to aromatic protons and hydroxyl protons. The exact chemical shifts are solvent-dependent.[21] |

| UV-Vis Spectroscopy | Maximum absorbance (λmax) around 322-327 nm in ethanol.[2] |

Safety and Handling

The Friedel-Crafts acylation involves several hazardous materials that require strict safety protocols.

-

Aluminum Chloride (AlCl₃): Highly corrosive and water-reactive. It reacts violently with moisture, releasing HCl gas. Handle in a fume hood, wear gloves and eye protection, and use only anhydrous equipment.[10][15]

-

Benzoyl Chloride: Corrosive and a lachrymator (causes tears). Should be handled exclusively in a fume hood.[15][16]

-

Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. All handling should be done in a well-ventilated fume hood.[15]

-

Hydrochloric Acid (HCl): Concentrated HCl is highly corrosive and releases toxic fumes. The quenching step must be performed slowly in a fume hood and behind a safety shield.[16]

Proper disposal of chemical waste, including chlorinated solvents and acidic aqueous waste, must follow institutional and regulatory guidelines.

Conclusion

The Friedel-Crafts acylation provides a direct and effective method for synthesizing this compound from resorcinol and benzoyl chloride. Success hinges on a firm understanding of the reaction mechanism and meticulous attention to experimental detail, particularly the maintenance of anhydrous conditions and strict temperature control. By following the validated protocol and safety guidelines outlined in this guide, researchers can reliably produce this industrially significant UV absorber with high purity for further application and development.

References

- 1. US3371119A - Process for the preparation of 2, 4-dihydroxybenzophenone - Google Patents [patents.google.com]

- 2. mdpi.com [mdpi.com]

- 3. tsijournals.com [tsijournals.com]

- 4. chembk.com [chembk.com]

- 5. US3843729A - Process for the production of 2,4-dihydroxy-benzophenone - Google Patents [patents.google.com]

- 6. 2,4-Dihydroxy Benzophenone Manufacturers In India - Sihauli Chemicals Private Limited [sihaulichemicals.com]

- 7. US3769349A - Process for preparing 2,4-dihydroxybenzophenones - Google Patents [patents.google.com]

- 8. Friedel–Crafts Acylation [sigmaaldrich.com]

- 9. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 10. websites.umich.edu [websites.umich.edu]

- 11. byjus.com [byjus.com]

- 12. m.youtube.com [m.youtube.com]

- 13. benchchem.com [benchchem.com]

- 14. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]

- 17. researchgate.net [researchgate.net]

- 18. Fries rearrangement - Wikipedia [en.wikipedia.org]

- 19. sigmaaldrich.com [sigmaaldrich.com]

- 20. Fries Rearrangement [organic-chemistry.org]

- 21. This compound | C13H10O3 | CID 8572 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Mechanism of Action of 2,4-Dihydroxybenzophenone as a UV Absorber

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Dihydroxybenzophenone, also known as Benzophenone-1, is a widely utilized UV absorber in various industrial and cosmetic applications.[1][2] Its efficacy stems from a fascinating photophysical process known as Excited-State Intramolecular Proton Transfer (ESIPT). This guide provides a comprehensive exploration of the core mechanism by which this compound absorbs harmful ultraviolet radiation and dissipates it as benign thermal energy, thereby protecting materials and formulations from photodegradation. We will delve into the molecular structure, the intricacies of the ESIPT cycle, experimental methodologies for its characterization, and a discussion of its practical applications and photostability.

Introduction: The Imperative for UV Protection

Ultraviolet (UV) radiation, a component of the solar spectrum, poses a significant threat to the integrity of a wide array of materials, including plastics, coatings, and cosmetic formulations.[3] This radiation can initiate photochemical reactions that lead to color fading, loss of mechanical properties, and degradation of active ingredients.[1] UV absorbers are chemical compounds designed to preferentially absorb incident UV radiation and dissipate the absorbed energy through photophysical pathways that do not result in degradation of the protected material.

This compound (BP-1) is a prominent member of the benzophenone class of UV absorbers.[1][3] Its molecular structure is uniquely suited for efficient photostabilization, making it a subject of extensive scientific research. Understanding the fundamental mechanism of its action is paramount for the rational design of new and improved UV absorbers and for optimizing its application in various technologies.

The Molecular Architecture of this compound

The key to the function of this compound lies in its molecular structure, which features a benzoyl group attached to a resorcinol (1,3-dihydroxybenzene) moiety. The critical structural feature is the presence of a hydroxyl group at the 2-position (ortho to the carbonyl group), which forms an intramolecular hydrogen bond with the carbonyl oxygen. This pre-existing hydrogen bond is the cornerstone of its UV-absorbing mechanism.

| Chemical and Physical Properties of this compound | |

| IUPAC Name | (2,4-dihydroxyphenyl)(phenyl)methanone[4] |

| CAS Number | 131-56-6[1] |

| Molecular Formula | C13H10O3[5] |

| Molar Mass | 214.22 g/mol [4] |

| Appearance | Light yellow or white crystalline powder |

| Melting Point | 142-147 °C[2] |

| Boiling Point | 194 °C at 1 mm Hg[4] |

| Solubility | Insoluble in water; soluble in ethanol, ether, and other organic solvents[2] |

| Maximum UV Absorption (λmax) | Approximately 292 nm and 323 nm[4] |

The Core Mechanism: Excited-State Intramolecular Proton Transfer (ESIPT)

The primary mechanism by which this compound dissipates UV energy is through a cyclic process involving Excited-State Intramolecular Proton Transfer (ESIPT).[6][7] This ultrafast and highly efficient process can be broken down into the following key steps:

Step 1: UV Photon Absorption (Excitation)

The process begins with the absorption of a UV photon by the ground-state enol tautomer of the molecule. This absorption promotes an electron to a higher energy singlet excited state (S1). The presence of the aromatic rings and the carbonyl group creates a conjugated system that is responsible for the strong absorption in the UVA and UVB regions of the electromagnetic spectrum.

Step 2: Ultrafast Excited-State Intramolecular Proton Transfer (ESIPT)

In the excited state, the acidity of the ortho-hydroxyl group and the basicity of the carbonyl oxygen are significantly increased.[7] This facilitates an extremely rapid transfer of the proton from the hydroxyl group to the carbonyl oxygen through the pre-existing intramolecular hydrogen bond.[8] This transfer occurs on a femtosecond timescale and results in the formation of an excited-state keto tautomer.[9]

Step 3: Non-Radiative Decay of the Keto Tautomer

The excited keto tautomer is energetically unstable and rapidly returns to its ground state. Crucially, this relaxation occurs primarily through non-radiative pathways, such as vibrational relaxation. The energy of the absorbed UV photon is thus converted into thermal energy (heat) and dissipated into the surrounding environment. This non-radiative decay is a key feature that prevents re-emission of the energy as fluorescence or phosphorescence, which could potentially initiate other photochemical reactions.

Step 4: Reverse Proton Transfer in the Ground State

Once in the ground state, the keto tautomer is less stable than the enol tautomer. Consequently, a reverse proton transfer occurs, regenerating the original enol form of the molecule. This final step completes the cycle, and the this compound molecule is ready to absorb another UV photon.

The cyclic nature of this process allows a single molecule of this compound to dissipate the energy of numerous UV photons without undergoing significant chemical change, making it a highly effective and photostable UV absorber.[10]

References

- 1. nbinno.com [nbinno.com]

- 2. chembk.com [chembk.com]

- 3. mdpi.com [mdpi.com]

- 4. This compound | C13H10O3 | CID 8572 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. specialchem.com [specialchem.com]

- 6. 2-Hydroxybenzophenone Derivatives: ESIPT Fluorophores Based on Switchable Intramolecular Hydrogen Bonds and Excitation Energy–Dependent Emission - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Excited-State Intramolecular Proton Transfer: A Short Introductory Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. How do UV absorbers work ? - Raytop Chemical [raytopoba.com]

- 9. BMO München > Research > Excited State Intramolecular Proton Transfer [bmo.physik.uni-muenchen.de]

- 10. Stability and Removal of Benzophenone-Type UV Filters from Water Matrices by Advanced Oxidation Processes - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Photostability and Degradation Pathways of 2,4-Dihydroxybenzophenone

For Distribution to Researchers, Scientists, and Drug Development Professionals

Foreword: The Dichotomy of a UV Filter – Protection and Peril

2,4-Dihydroxybenzophenone, also known as benzophenone-1 (BP-1), stands as a cornerstone in the formulation of sunscreens and as a photostabilizer in various polymers.[1][2] Its utility is rooted in its fundamental ability to absorb harmful ultraviolet (UV) radiation, thereby protecting human skin and preventing material degradation.[3][4] However, the very act of absorbing light can initiate a cascade of photochemical reactions, leading to the degradation of the parent molecule and the formation of novel chemical entities. This guide provides a comprehensive exploration of the photostability of this compound, delving into its degradation pathways and the analytical methodologies required for its study. As professionals in the field, a deep understanding of these processes is not merely academic; it is a prerequisite for the development of safe, effective, and stable photoprotective formulations.

I. The Photochemical Behavior of this compound: A Tale of Self-Accelerated Degradation

Unlike many other UV filters that exhibit straightforward photodegradation kinetics, this compound displays a more complex and intriguing behavior: a self-accelerated degradation process.[5] Initial exposure to UV radiation leads to a slow degradation, which then progressively accelerates. This phenomenon is attributed to the formation of photodegradation products that are themselves photoactive and act as photosensitizers, catalyzing the degradation of the parent BP-1 molecule.[5]

The Central Role of Singlet Oxygen

The key reactive oxygen species implicated in the photodegradation of this compound is singlet oxygen (¹O₂).[5] The process is initiated by the absorption of UV radiation by BP-1, leading to its excitation to a singlet state, followed by efficient intersystem crossing to a triplet state.[6] This triplet-state BP-1 can then transfer its energy to ground-state molecular oxygen (³O₂), generating highly reactive singlet oxygen.[6]

However, the plot thickens as the photodegradation of BP-1 itself generates products with aromatic ketone structures. These photoproducts can also absorb UV radiation, become excited to their triplet states, and subsequently generate more singlet oxygen, thus creating a feedback loop that accelerates the degradation of the remaining BP-1.[5]

II. Elucidating the Degradation Pathways: From Parent Compound to Photoproducts

The interaction of this compound with singlet oxygen and other reactive species generated during photolysis leads to a variety of degradation products. The identification of these products is crucial for a comprehensive understanding of the degradation mechanism and for assessing the safety of irradiated formulations, as the photoproducts may have different toxicological profiles than the parent compound.

Key Identified Photodegradation Products

High-resolution mass spectrometry (HRMS) has been instrumental in identifying several key degradation products of BP-1. These include compounds formed through hydroxylation, ring-opening, and subsequent cyclization reactions. Some of the tentatively identified products from the reaction of BP-1 with singlet oxygen include:

-

2-methylenenaphthalen-1(2H)-one

-

(E)-2-(1-oxonaphthalen-2(1H)-ylidene)-acetic acid

-

(1-oxo-1H-benzo[c]oxepin-3-ylidene)-acetic acid

-

2-oxo-3-(1-oxo-1H-benzo[c]oxepin-3-ylidene)-propionic acid[5]

The formation of these products highlights the complex chemistry involved in the photodegradation of BP-1, moving beyond simple hydroxylation to intricate molecular rearrangements.

III. A Practical Guide to Studying Photostability: Experimental Protocols and Methodologies

A robust and reproducible experimental design is paramount for accurately assessing the photostability of this compound. This section provides a detailed, step-by-step methodology for conducting such studies.

A. Experimental Setup for UV Irradiation

A controlled irradiation environment is the cornerstone of any photostability study. A photochemical reactor is the preferred apparatus.

Step-by-Step Protocol for Setting up a Photochemical Reactor:

-

System Preparation: Thoroughly clean the quartz immersion well and the borosilicate reaction vessel to eliminate any contaminants.[7]

-

Sample Preparation: Prepare a solution of this compound in the desired solvent (e.g., ultrapure water, ethanol, or a formulation base). The concentration should be accurately known and within the linear range of the analytical method.

-

Reactor Assembly: Place a magnetic stir bar in the reaction vessel. Add the BP-1 solution to the vessel.[8]

-

Cooling System: Connect a cooling circulator to the jacket of the quartz immersion well to maintain a constant temperature during irradiation, as photochemical reactions can be exothermic.[8]

-

Light Source Installation: Carefully insert the UV lamp (e.g., medium-pressure mercury lamp) into the immersion well. Ensure that the lamp is appropriate for the absorption spectrum of BP-1.[8]

-

Safety Precautions: Place the entire assembly within a safety cabinet to prevent exposure to harmful UV radiation.[8] Many modern photoreactors have interlocks that prevent the lamp from igniting if the cabinet door is open.[8]

-

Initiation of Irradiation: Start the cooling circulator and allow the sample to reach the desired temperature. Once stabilized, ignite the UV lamp.[8]

-

Sampling: At predetermined time intervals, withdraw aliquots of the reaction mixture for analysis. It is crucial to protect these samples from light until analysis.

B. Analytical Methodologies for Monitoring Degradation

High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or a Mass Spectrometer (MS) is the gold standard for monitoring the degradation of BP-1 and identifying its photoproducts.

Typical HPLC Method Parameters:

| Parameter | Value | Rationale |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | Provides good separation for moderately polar compounds like BP-1 and its derivatives.[9] |

| Mobile Phase | Acetonitrile/Water or Methanol/Water with an acidic modifier (e.g., 0.1% formic acid) | Enables efficient elution and good peak shape. The acid modifier improves ionization for MS detection.[9] |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical scale HPLC, providing a balance between analysis time and resolution.[9] |

| Detection | UV at ~290 nm and/or MS | 290 nm is near the absorption maximum of BP-1. MS provides molecular weight and structural information for product identification.[9] |

| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |

Sample Preparation for HPLC Analysis:

-

Dilution: Dilute the collected aliquots with the mobile phase to a concentration within the calibration curve range.

-

Filtration: Filter the diluted samples through a 0.22 µm syringe filter to remove any particulate matter that could damage the HPLC column.

-

Analysis: Inject the filtered samples into the HPLC system.

C. Determination of Photodegradation Quantum Yield

The quantum yield (Φ) is a critical parameter that quantifies the efficiency of a photochemical reaction. It is defined as the number of moles of a substance that react per mole of photons absorbed.

Simplified Protocol for Quantum Yield Determination:

-

Actinometry: Use a chemical actinometer (a compound with a known quantum yield, such as ferrioxalate) to determine the photon flux of the light source under the exact same experimental conditions as the BP-1 sample.[10]

-

Irradiation of BP-1: Irradiate a dilute solution of BP-1 where the absorbance at the irradiation wavelength is low (typically < 0.1) to ensure uniform light absorption throughout the solution.[10]

-

Kinetic Analysis: Monitor the decrease in BP-1 concentration over time using HPLC. The initial degradation will follow pseudo-first-order kinetics.

-

Calculation: The quantum yield of BP-1 degradation can be calculated using the following equation:

Φ_BP-1 = (k_BP-1 * [BP-1]₀) / (I₀ * (1 - 10⁻ᴬ))

Where:

-

Φ_BP-1 is the quantum yield of BP-1 degradation.

-

k_BP-1 is the pseudo-first-order rate constant of BP-1 degradation.

-

[BP-1]₀ is the initial concentration of BP-1.

-

I₀ is the photon flux determined by actinometry.

-

A is the absorbance of the BP-1 solution at the irradiation wavelength.

-

IV. Quantitative Insights: Degradation Kinetics and Influencing Factors

The rate of photodegradation of this compound is not a constant but is influenced by a variety of environmental factors.

| Parameter | Observation | Rationale and Implications |

| pH | Degradation rates can be pH-dependent. | The ionization state of the phenolic hydroxyl groups can affect the molecule's electronic properties and its reactivity with singlet oxygen. This is a critical consideration for formulations with varying pH. |

| Solvent/Matrix | Degradation is generally faster in aqueous environments compared to organic solvents. The presence of natural organic matter in environmental waters can accelerate degradation.[5] | The solvent can influence the lifetime of the excited state of BP-1 and the solubility and reactivity of oxygen. Natural organic matter can act as a photosensitizer, generating additional reactive species. |

| Presence of Other UV Filters | The photostability of BP-1 can be influenced by the presence of other UV filters in a formulation. | Some UV filters can quench the excited state of BP-1, thus stabilizing it, while others may participate in energy transfer reactions that accelerate its degradation. This highlights the importance of testing the complete formulation. |

V. Concluding Remarks for the Advanced Practitioner

The photostability of this compound is a multifaceted issue that extends beyond simple degradation kinetics. The self-accelerated nature of its degradation, driven by the formation of photoactive byproducts, presents a unique challenge in the formulation of photoprotective products. A thorough understanding of the underlying photochemical mechanisms, particularly the role of singlet oxygen, is essential for developing strategies to mitigate this instability.

For the researcher and drug development professional, this guide underscores the necessity of a rigorous, multi-pronged approach to photostability testing. This includes not only monitoring the depletion of the parent compound but also identifying and characterizing the degradation products. The experimental protocols and analytical methodologies outlined herein provide a robust framework for such investigations. Ultimately, a comprehensive knowledge of the photochemistry of this compound will empower the development of more effective, stable, and safer photoprotective technologies.

References

- 1. Benzophenone-3: Comprehensive review of the toxicological and human evidence with meta-analysis of human biomonitoring studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Impact of ultraviolet-absorbing 2-hydroxy-4-quaternaryammoniumalkoxy benzophenone motif on photodegradation of disulfoton: a case study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Substituent Effects on the Ultraviolet Absorption Properties of 2,4-Dihydroxy Dibenzophenone | MDPI [mdpi.com]

- 5. Photolytic fate and genotoxicity of benzophenone-derived compounds and their photodegradation mixtures in the aqueous environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Benzophenone photosensitized DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Operating instructions for laboratory photoreactors-Shanghai 3S Technology [3s-tech.net]

- 8. techinstro.com [techinstro.com]

- 9. baarslab.wordpress.ncsu.edu [baarslab.wordpress.ncsu.edu]

- 10. A versatile method for the determination of photochemical quantum yields via online UV-Vis spectroscopy - Photochemical & Photobiological Sciences (RSC Publishing) DOI:10.1039/C7PP00401J [pubs.rsc.org]

Solubility Profile of 2,4-Dihydroxybenzophenone: A Comprehensive Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Dihydroxybenzophenone (DHBP), also known as Benzophenone-1, is a critical ultraviolet (UV) absorbing agent extensively used across the pharmaceutical, cosmetic, and polymer industries to prevent photodegradation.[1][2][3] Its efficacy and incorporation into various formulations are fundamentally governed by its solubility characteristics in different solvent systems. A thorough understanding of its solubility is paramount for optimizing formulation development, ensuring product stability, and controlling manufacturing processes such as crystallization and purification. This technical guide provides a detailed analysis of the solubility of this compound in a range of organic solvents, grounded in its physicochemical properties, and presents a robust experimental protocol for its empirical determination.

Introduction: The Significance of this compound and Its Solubility

This compound (CAS: 131-56-6, Molecular Formula: C₁₃H₁₀O₃) is a member of the benzophenone family, renowned for its ability to absorb UV radiation in the 290-400 nm range.[1][3] This property makes it an invaluable additive in sunscreens, plastics, coatings, and adhesives, where it protects the product and the end-user from the damaging effects of sunlight.[1][2]

The successful formulation of any product containing DHBP hinges on the ability to dissolve it effectively in a suitable solvent vehicle. Poor solubility can lead to a host of issues, including:

-

Inhomogeneous Distribution: Inadequate dissolution results in non-uniform protection against UV radiation.

-

Crystallization: Changes in temperature or solvent composition can cause the compound to precipitate out of the solution, compromising product aesthetics, stability, and performance.

-

Manufacturing Inefficiencies: Understanding solubility limits is crucial for designing efficient extraction, purification, and crystallization processes.

This guide delves into the molecular characteristics that dictate DHBP's solubility and provides both qualitative and quantitative data to aid researchers in solvent selection and formulation design.

Physicochemical Properties Governing Solubility

The solubility behavior of this compound is a direct consequence of its molecular structure. Key properties include:

-

Molecular Structure: DHBP possesses a unique bifunctional structure, combining a nonpolar diaryl ketone backbone with a polar resorcinol moiety containing two hydroxyl groups.[1][4] This duality allows it to interact with a wide spectrum of solvents.

-

Hydrogen Bonding: The two hydroxyl (-OH) groups on the resorcinol ring are potent hydrogen bond donors. The carbonyl (=O) group and the oxygen atoms of the hydroxyl groups act as hydrogen bond acceptors.[4] This capacity for strong hydrogen bonding is the primary driver of its solubility in polar protic solvents.

-

Polarity and Lipophilicity: With a molecular weight of 214.22 g/mol and an estimated LogP (octanol-water partition coefficient) of 2.96, DHBP is classified as a lipophilic compound, indicating a general preference for organic, nonpolar environments over water.[5]

Caption: Key molecular features of DHBP driving its solubility.

Quantitative and Qualitative Solubility Data

The solubility of this compound varies significantly with the nature of the solvent. It is generally described as soluble in most organic solvents but practically insoluble in water.[6][7] The following table summarizes available solubility data.

| Solvent Class | Solvent | Solubility Description | Quantitative Data ( g/100g solvent @ 25°C) | Citation(s) |

| Water | Water | Insoluble / Practically Insoluble | ~0.024 (estimated) | [5][6][7] |

| Alcohols (Polar Protic) | Ethanol (95%) | Soluble / Easily Soluble | 5.8 | [5][6][7] |

| Methanol | Soluble | Not specified | [5][6][7] | |

| Ketones (Polar Aprotic) | Acetone | Soluble | Not specified | [5][6][7] |

| Methyl Ethyl Ketone | Soluble | Not specified | [5][7] | |

| Esters (Polar Aprotic) | Ethyl Acetate | Soluble | Not specified | [5][6] |

| Aromatic Hydrocarbons | Benzene | Soluble (slightly soluble in cold benzene) | 56.2 | [1][5][6] |

| Styrene | Soluble | 51.2 | [6] | |

| Halogenated Hydrocarbons | Carbon Tetrachloride | Soluble | 34.5 | [6] |

| Aliphatic Hydrocarbons | n-Hexane | Sparingly Soluble | 4.3 | [6] |

| Carboxylic Acids | Glacial Acetic Acid | Easily Soluble | Not specified | [5][6][7] |

Discussion: The Causality of Solubility Behavior

The principle of "like dissolves like" provides a foundational framework for understanding the data presented above.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): The high solubility in these solvents is a direct result of strong and favorable hydrogen bonding. The solvent's -OH groups can interact with both the -OH (as acceptor) and =O (as acceptor) groups of DHBP, while the DHBP's -OH groups (as donors) interact with the solvent's oxygen atoms.[4][8]

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): These solvents cannot donate hydrogen bonds but are effective acceptors. They readily engage in dipole-dipole interactions with the polar carbonyl and hydroxyl moieties of DHBP, leading to good solubility.

-

Nonpolar Aromatic Solvents (e.g., Benzene): The remarkably high solubility in benzene is driven by favorable London dispersion forces and potential π-π stacking between the aromatic rings of the solvent and the two phenyl rings of the DHBP molecule.[9]

-

Nonpolar Aliphatic Solvents (e.g., n-Hexane): The significantly lower solubility in hexane highlights the importance of specific interactions. The energy required to break the crystal lattice of solid DHBP is not sufficiently compensated by the weak London dispersion forces formed with the aliphatic solvent, resulting in poor solubility.

-

Water: DHBP is practically insoluble in water despite its ability to form hydrogen bonds. The large, nonpolar diaryl ketone portion of the molecule is highly hydrophobic. Forcing this nonpolar section into the highly structured hydrogen-bonded network of water is thermodynamically unfavorable, leading to very low solubility.[9]

Experimental Protocol: Determination of Equilibrium Solubility

To ensure accuracy and reproducibility in research and development, a standardized protocol for determining solubility is essential. The isothermal equilibrium method is a gold standard for this purpose.

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specified temperature.

Pillar of Trustworthiness: This protocol is a self-validating system. By ensuring an excess of solid solute and allowing sufficient time for equilibrium, the resulting supernatant concentration represents the true thermodynamic solubility limit under the specified conditions.

Materials and Equipment

-

This compound (purity ≥ 99%)

-

HPLC-grade organic solvents

-

Analytical balance (± 0.1 mg)

-

Thermostatically controlled orbital shaker or water bath

-

High-speed centrifuge

-